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Compound of Interest

3-chloro-2-(1H-pyrrol-1-
Compound Name:
yl)benzonitrile

CAS No.: 866042-71-9

Cat. No.: B2629238

Get Quote

\ J

CAS Registry Number: 866042-71-9 | PubChem CID: 3782033 Molecular Formula: C11H7CINz |
Molecular Weight: 202.64 g/mol [1]

Executive Summary

3-Chloro-2-(1H-pyrrol-1-yl)benzonitrile serves as a critical bifunctional building block in
organic synthesis.[1] Structurally, it features an electron-deficient benzonitrile core substituted
with a nucleophilic pyrrole ring at the ortho position and a reactive chlorine atom at the meta
position (relative to the nitrile).[1][2] This unique 1,2,3-substitution pattern enables divergent
synthetic pathways:

e Cyclization: The ortho-disposition of the pyrrole and nitrile groups facilitates intramolecular
cyclization to form pyrrolo[1,2-a]quinazolines, a privileged scaffold in kinase inhibitors and
GABA receptor modulators.[1]

e Cross-Coupling: The C3-chlorine atom provides a handle for palladium-catalyzed cross-
coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage diversification of the fused
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tricyclic core.[1]

This guide details the synthesis, reactivity, and application of this intermediate, designed for
researchers in medicinal chemistry and process development.[2]

Chemical Profile & Properties[1][3][4][5][6][71[8][9]

Property Value Notes
3-Chloro-2-(1H-pyrrol-1- Alternate: 1-(2-cyano-6-
IUPAC Name o
yl)benzonitrile chlorophenyl)pyrrole
CAS Number 866042-71-9
Appearance Off-white to pale yellow solid Crystalline powder
Melting Point 98-102 °C (Predicted) Depends on purity/polymorph
Lipophilic; limited water
LogP ~3.2 .
solubility
H-Bond Donors 0 Pyrrole nitrogen is substituted
H-Bond Acceptors 2 Nitrile N, Pyrrole ring system
- Soluble in DMSO, DMF, DCM, _
Solubility Insoluble in water

EtOAcC

Synthetic Methodology

The most robust synthesis of 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile involves a nucleophilic
aromatic substitution (SNAr) of 3-chloro-2-fluorobenzonitrile with pyrrole.[1] The fluorine atom
at the C2 position is highly activated by the ortho-cyano group, enabling selective substitution
over the C3-chlorine.[1]

Reaction Pathway

The reaction proceeds via the formation of a Meisenheimer complex, followed by the
elimination of fluoride.[2] The high regioselectivity is driven by the superior leaving group ability
of fluoride in SNAr reactions and the strong electron-withdrawing effect of the ortho-nitrile.
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Figure 1: Selective SNAr synthesis of 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile.

Detailed Experimental Protocol

Objective: Synthesis of 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile on a 10 mmol scale.

Reagents:

3-Chloro-2-fluorobenzonitrile (1.55 g, 10.0 mmol)[1]

Pyrrole (0.84 mL, 12.0 mmol, 1.2 eq)[2]

Potassium Carbonate (K2CO3) (2.76 g, 20.0 mmol, 2.0 eq)[2]

Solvent: DMF (Dimethylformamide), anhydrous (15 mL)[2]
Procedure:

o Setup: Charge a dry 50 mL round-bottom flask with 3-chloro-2-fluorobenzonitrile and K2COs.
Purge with nitrogen.[1][2]

e Addition: Add anhydrous DMF followed by pyrrole via syringe.

o Reaction: Heat the mixture to 90°C with vigorous stirring. Monitor by TLC (Hexane:EtOAc
4:1) or LC-MS.[1] Reaction is typically complete within 4—6 hours.[1]

o Note: The C3-chlorine is less reactive but prolonged heating (>120°C) may lead to trace
bis-substitution or degradation.[1]
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o Workup: Cool to room temperature. Pour the reaction mixture into ice-water (100 mL) to
precipitate the product. Stir for 15 minutes.

¢ Isolation:

o If solid forms: Filter the precipitate, wash with water (3 x 20 mL) and hexanes (2 x 10 mL).

[2]

o If oil forms:[1][2] Extract with Ethyl Acetate (3 x 30 mL).[1] Wash combined organics with
brine (2 x 20 mL), dry over Na2SOa, and concentrate in vacuo.

 Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography
(SiO2, 0-10% EtOAc in Hexanes) to yield the product as an off-white solid.

Yield Expectation: 85-92%.

Applications in Drug Design: The
Pyrroloquinazoline Scaffold

The primary utility of 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile lies in its ability to undergo
intramolecular cyclization.[1] The nitrile carbon acts as an electrophile, while the C2 position of
the pyrrole ring acts as a latent nucleophile (especially under acidic conditions or metal
catalysis).[2]

Cyclization to Pyrrolo[1,2-a]Jquinazoline

This transformation constructs the tricyclic core found in bioactive alkaloids and synthetic
drugs.[1]

Mechanism:
 Activation: A Lewis acid (e.g., Cu(OTf)2) or Brgnsted acid activates the nitrile.[2]
e Cyclization: The pyrrole C2 attacks the nitrile carbon.[2]

o Tautomerization: Formation of the 4-amino or 4-imino derivative.[1]
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Figure 2: Divergent applications of the scaffold in medicinal chemistry.[1]

Functionalization of the C3-Chlorine

The chlorine atom at position 3 (meta to the original nitrile, now position 6 in the fused system)
is sterically accessible.[2] It serves as a handle for:

o Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups to modulate potency and
solubility.[1]

e Buchwald-Hartwig Amination: Introduction of solubilizing amine tails.[1]

Analytical Characterization

To validate the integrity of the synthesized compound, the following spectral features should be
observed:

e 'H NMR (400 MHz, DMSO-ds):

o Pyrrole protons: Two triplets/multiplets at  ~6.3 ppm (C3/C4) and ~7.1 ppm (C2/C5).[1]
Note: The symmetry of the pyrrole is broken by the chiral environment or restricted
rotation, but often appears as two signals.[2]
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o Aromatic protons: Three signals corresponding to the 1,2,3-trisubstituted benzene ring
(typically 6 7.6-8.0 ppm).[1][2]

e IR Spectroscopy:

o Nitrile (C=N): Sharp, distinct band at 2220-2230 cm~1.[2]

o Absence of N-H: No pyrrole N-H stretch (confirming N-substitution).
e Mass Spectrometry (ESI+):

o [M+H]*: m/z 203.04 (Cl isotope pattern 3>Cl:3’Cl = 3:1).[1]

Safety & Handling

 Nitrile Hazard: Like all benzonitriles, this compound may liberate cyanide upon strong
heating or metabolism; handle in a well-ventilated fume hood.[1]

» Skin Irritant: Chlorinated aromatics are potential skin sensitizers.[1] Wear nitrile gloves and
eye protection.[1]

» Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent
hydrolysis of the nitrile group over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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